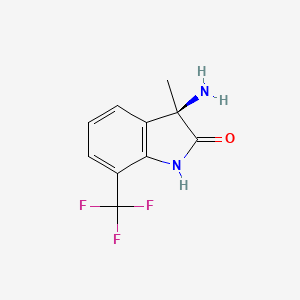
2-(1-Hydroxycyclohexyl)-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxycyclohexyl)-1-phenylethanone is an organic compound with the molecular formula C13H16O2This compound is widely used as a photoinitiator in UV-radiation-curable technologies, which are employed in various applications such as printing, packaging, coatings, furniture, flooring, and adhesives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(1-Hydroxycyclohexyl)-1-phenylethanone can be synthesized through the reaction of cyclohexanone with benzaldehyde in the presence of a base, followed by reduction. The reaction typically involves the following steps:
Aldol Condensation: Cyclohexanone reacts with benzaldehyde in the presence of a base (e.g., sodium hydroxide) to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Hydroxycyclohexyl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone and benzoic acid.
Reduction: Formation of 1-phenylethanol.
Substitution: Formation of various substituted cyclohexyl phenyl ketones.
Aplicaciones Científicas De Investigación
2-(1-Hydroxycyclohexyl)-1-phenylethanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxycyclohexyl)-1-phenylethanone as a photoinitiator involves the absorption of UV light, leading to the formation of free radicals. These free radicals initiate the polymerization of monomers, resulting in the formation of a polymer network. The compound’s ability to generate free radicals upon UV exposure makes it highly effective in UV-curable applications .
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxycyclohexyl phenyl methanone: Similar structure but different functional groups.
Cyclohexanone: Lacks the phenyl group.
Benzaldehyde: Lacks the cyclohexyl group
Uniqueness
2-(1-Hydroxycyclohexyl)-1-phenylethanone is unique due to its dual functionality, combining the properties of both cyclohexyl and phenyl groups. This combination enhances its reactivity and makes it highly effective as a photoinitiator in various industrial applications .
Propiedades
Número CAS |
57213-26-0 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
2-(1-hydroxycyclohexyl)-1-phenylethanone |
InChI |
InChI=1S/C14H18O2/c15-13(12-7-3-1-4-8-12)11-14(16)9-5-2-6-10-14/h1,3-4,7-8,16H,2,5-6,9-11H2 |
Clave InChI |
HRPUANCEDYZMFT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CC(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropyl]methanamine](/img/structure/B13899921.png)



![1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol](/img/structure/B13899941.png)

![tert-butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate](/img/structure/B13899951.png)


![2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B13899977.png)
![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromo-pyrazole](/img/structure/B13899981.png)
![[6-hydroxy-2,2-dimethyl-3a-[(4-methylphenyl)sulfonyloxymethyl]-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13899988.png)
